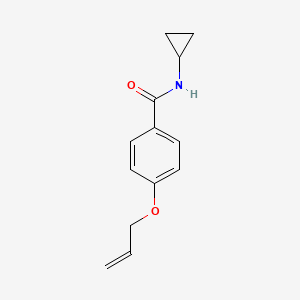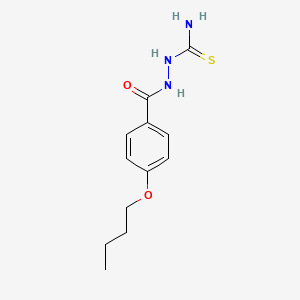
4-(allyloxy)-N-cyclopropylbenzamide
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(allyloxy)-N-cyclopropylbenzamide often involves regioselective cyclization and metal-catalyzed reactions. For example, the regioselective aryl radical cyclization of N-(4-allyloxybutyl)-2-iodobenzamide provides insights into the synthesis process involving allyloxy and benzamide functional groups (Faraco et al., 2003). Similarly, the hydroxyalkylation-initiated radical cyclization of N-allylbenzamide showcases the formation of complex structures from simple allylic compounds (Zhou et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(allyloxy)-N-cyclopropylbenzamide has been analyzed using various spectroscopic methods, including NMR, IR, and X-ray diffraction. Studies on similar compounds provide insights into the structural aspects, such as the impact of intermolecular interactions on molecular geometry and the arrangement of functional groups (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds with allyloxy and cyclopropyl groups have been explored through various reactions, including cycloaddition and radical cyclization processes. These studies reveal the potential pathways for transforming the functional groups and highlight the versatility of the allyloxy and cyclopropyl moieties in synthetic chemistry (Grigg & Kordes, 2001).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and spectroscopic characteristics, have been thoroughly investigated. These studies often focus on understanding the influence of molecular arrangement on the physical properties, providing a basis for predicting the behavior of 4-(allyloxy)-N-cyclopropylbenzamide in various conditions (Manin et al., 2015).
Chemical Properties Analysis
The chemical properties of similar compounds are analyzed through their reactivity in synthetic transformations, providing insights into the functional group interactions and reaction mechanisms. Studies on the synthesis and reactivity of benzamide derivatives, for example, shed light on the electrophilic and nucleophilic properties of the benzamide moiety, which can be relevant for understanding the chemical behavior of 4-(allyloxy)-N-cyclopropylbenzamide (Sheu et al., 1990).
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-9-16-12-7-3-10(4-8-12)13(15)14-11-5-6-11/h2-4,7-8,11H,1,5-6,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBRAOBJHMMXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(prop-2-en-1-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4539576.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4539579.png)

![N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4539597.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4539611.png)
![2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide](/img/structure/B4539616.png)
![N-benzyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4539623.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4539626.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4539636.png)
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4539649.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4539670.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4539676.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4539679.png)
![ethyl 4-{5-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4539694.png)